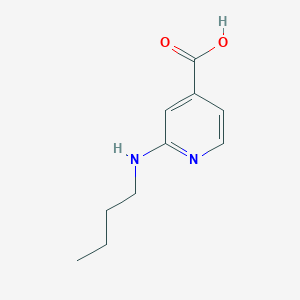

2-(Butylamino)isonicotinic acid

Description

Chemical Identification and Structure 2-(Butylamino)isonicotinic acid (CAS: 77314-78-4) is a substituted derivative of isonicotinic acid, characterized by a butylamino group (-NH-C₄H₉) at the 2-position of the pyridine ring. Its molecular formula is C₁₀H₁₄N₂O₂, and it is primarily used as a laboratory chemical and intermediate in compound synthesis .

Hazard Profile

The compound is classified under GHS guidelines as:

- Acute Toxicity (Oral, Category 4): Harmful if swallowed (H302).

- Skin Irritation (Category 2): Causes skin irritation (H315).

- Serious Eye Irritation (Category 2A): Causes serious eye irritation (H319).

- Respiratory Irritation (Category 3): May cause respiratory irritation (H335) .

Handling and Storage

Recommended safety measures include wearing protective gloves, eye/face protection, and ensuring adequate ventilation. The compound should be stored in a dry environment below 28°C .

Propriétés

IUPAC Name |

2-(butylamino)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-3-5-11-9-7-8(10(13)14)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUXMMXRSXRTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20542336 | |

| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77314-78-4 | |

| Record name | 2-(Butylamino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20542336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)isonicotinic acid typically involves the reaction of isonicotinic acid with butylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves heating isonicotinic acid with butylamine in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is then refluxed for several hours, followed by cooling and crystallization to obtain the pure product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Butylamino)isonicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into various reduced forms.

Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Applications De Recherche Scientifique

2-(Butylamino)isonicotinic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Butylamino)isonicotinic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the synthesis of essential biomolecules or disrupt cellular processes, resulting in antimicrobial or antiviral activities .

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

- Electron Effects : Acetyl (in 2-(4-acetylphenyl)isonicotinic acid) and bromo (in 2-acetamido-5-bromoisonicotinic acid) groups may alter the electron density of the pyridine ring, affecting reactivity and binding interactions .

Activité Biologique

2-(Butylamino)isonicotinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an isonicotinic acid derivative with a butylamino group attached. This structural modification may influence its biological properties compared to other isonicotinic acid derivatives such as isoniazid.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | Butylamine attached to isonicotinic acid | Potential anti-inflammatory properties |

| Isoniazid | Pyridine derivative without butylamine | Established antitubercular activity |

| 2-(Tert-butylamino)isonicotinic Acid | Tert-butylamine attached | May exhibit different solubility |

| 2-(Sec-butylamino)isonicotinic Acid | Sec-butylamine attached | Variations in metabolic pathways |

The biological activity of this compound primarily involves its interaction with various enzymes and cellular pathways:

- Inhibition of Mycolic Acid Synthesis : Similar to isoniazid, this compound inhibits the synthesis of mycolic acids, which are essential components of the cell wall in Mycobacterium tuberculosis. This leads to cell wall weakening and eventual cell death in mycobacterial cells.

- Enzyme Interactions : It interacts with pyridine nucleotide transglycosidases, influencing the synthesis of pyridine nucleotide analogs. This interaction is crucial for its function as a substrate in hydrolysis and transglycosidation reactions.

- Molecular Binding : The compound binds to specific biomolecules, leading to enzyme inhibition or activation. One notable interaction is with enoyl ACP reductase, forming an adduct with NAD, which alters metabolic pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its potential effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. In vitro studies have demonstrated its ability to inhibit the growth of Mycobacterium tuberculosis and other pathogens.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. Its ability to modulate immune responses could make it a candidate for treating inflammatory diseases. Further research is needed to elucidate the specific pathways involved in these effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively studied; however, it is hypothesized that its absorption and metabolism may be influenced by its lipophilicity due to the butylamine group. Understanding its pharmacokinetics will be crucial for developing therapeutic applications .

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound effectively inhibited mycolic acid synthesis in Mycobacterium tuberculosis, showcasing its potential as a novel antitubercular agent.

- Dose-Response Relationships : Research involving animal models showed that varying doses of the compound influenced its efficacy. Lower doses were associated with beneficial effects on oxidative stress modulation and mycolic acid synthesis inhibition.

- Comparative Studies : Comparative analyses with other isonicotinic derivatives highlighted the unique properties of this compound, particularly regarding its binding affinity to biological targets and potential applications in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.